molecular formula C16H14N2O4 B11834713 3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 531503-97-6

3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11834713
CAS No.: 531503-97-6
M. Wt: 298.29 g/mol
InChI Key: OBHHEJLBKZGQAJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetically designed quinazolinone derivative of significant interest in medicinal chemistry and drug discovery. Quinazolinones are recognized as a "privileged structure" in pharmaceutical development due to their diverse biological activities and presence in over 150 naturally occurring alkaloids . This compound features a quinazoline-2,4(1H,3H)-dione core, a stable bicyclic system consisting of a benzene ring fused to a pyrimidine dione ring , substituted at the 3-position with a 3,4-dimethoxyphenyl group. Structure-Activity Relationship (SAR) studies highlight that substitutions at the 3-position of the quinazolinone ring, particularly with aromatic moieties, are crucial for enhancing pharmacological activity . The 3,4-dimethoxyphenyl group is a strategically chosen substituent that can influence the compound's electronic properties, lipophilicity, and its ability to engage in molecular interactions with biological targets. The quinazolinone scaffold is known for its metabolic stability and is reported to be stable in cold dilute acid and alkaline solutions . Its inherent lipophilicity facilitates penetration through biological membranes, including the blood-brain barrier, making it a valuable scaffold for probing central nervous system targets . Primary research applications for this compound and its analogs are extensive. In anticancer research, closely related 3-phenylquinazoline-2,4(1H,3H)-dione derivatives have been investigated as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, which are critical targets in tumor angiogenesis and progression . In antimicrobial studies, the quinazoline-2,4(1H,3H)-dione core is recognized as a fluoroquinolone-like inhibitor, potentially targeting bacterial enzymes DNA gyrase and topoisomerase IV to combat resistant strains . The broader quinazolinone family also exhibits documented antimalarial, anticonvulsant, and anti-inflammatory activities . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

531503-97-6

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H14N2O4/c1-21-13-8-7-10(9-14(13)22-2)18-15(19)11-5-3-4-6-12(11)17-16(18)20/h3-9H,1-2H3,(H,17,20)

InChI Key

OBHHEJLBKZGQAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The J-STAGE eco-efficient method forms quinazoline-2,4-diones through a one-pot synthesis involving anthranilic acid derivatives, potassium cyanate (KOCN), and cyclization under basic conditions. For 3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, the process begins with 2-amino-3,4-dimethoxybenzoic acid (1a). Reacting 1a with KOCN in water at 80°C for 2 hours forms the urea intermediate 3-(3,4-dimethoxyphenyl)urea (3a). Subsequent cyclization with sodium hydroxide (NaOH) at 100°C generates the monosodium salt of benzoylene urea (4a), which is acidified with hydrochloric acid (HCl) to yield the final product (Fig. 1).

Key Conditions :

  • Solvent: Water (eco-friendly, no organic waste).

  • Yield: 91% (optimized for analogous fluoro-substituted derivatives).

  • Scalability: Demonstrated at 1 kg scale for industrial applications.

Analytical Validation

The product is characterized by 1H^1H-NMR (δ\delta 7.35–7.45 ppm for aromatic protons, δ\delta 3.85 ppm for methoxy groups) and 13C^{13}C-NMR (δ\delta 168.2 ppm for carbonyl carbons). LC/MS confirms a molecular ion peak at m/z 313.3 [M + H]+^+.

Halogenation-Hydrolysis of Dihaloquinazolines

One-Step Cyclization-Halogenation

The US4102885A patent discloses a one-step synthesis of 2,4-dihaloquinazolines using 3-methoxycarbonylureas or 3-phenoxycarbonylureas. For the target compound, 1-(3,4-dimethoxyphenyl)-3-methoxycarbonylurea (II) is treated with phosphorus oxychloride (POCl3_3) and N,N-dimethylaniline at 150°C for 5 hours, yielding 2,4-dichloro-6,7-dimethoxyquinazoline (I). Hydrolysis of the dichloro intermediate with aqueous NaOH at reflux converts the chloro groups to hydroxyls, forming the dione (Fig. 2).

Key Conditions :

  • Halogenating Agent: POCl3_3 or POBr3_3.

  • Yield: 68–75% for dichloro intermediates.

  • Limitations: Requires harsh reagents and high temperatures.

Structural Confirmation

The dichloro intermediate exhibits 1H^1H-NMR resonances at δ\delta 7.62 (d, J = 8.5 Hz) and δ\delta 3.94 (s) for aromatic and methoxy protons, respectively. Hydrolysis to the dione shifts carbonyl carbons to δ\delta 165.8 ppm in 13C^{13}C-NMR.

Microwave-Assisted Dihydroquinazolinone Synthesis

Two-Step Reductive Cyclization

The diva-portal.org method synthesizes 3,4-dihydroquinazolinones via microwave-assisted reactions. Aldehyde 1 (methyl 2-formylphenyl carbamate) reacts with 3,4-dimethoxyphenethylamine (2b) in acetic acid (AcOH)/ethanol (EtOH) under microwave irradiation (100°C, 60 min), forming an imine intermediate. Subsequent treatment with formic acid (HCOOH) at 190°C for 20 minutes yields 3-(3,4-dimethoxyphenethyl)-3,4-dihydroquinazolinone (3b). Oxidation of the dihydroquinazolinone with potassium permanganate (KMnO4_4) in acidic conditions affords the dione (Fig. 3).

Key Conditions :

  • Microwave Parameters: 100–190°C, 10–60 minutes.

  • Yield: 54% for dihydroquinazolinone; oxidation step yield ≈80%.

  • Challenges: Requires post-synthesis oxidation, increasing step count.

Spectroscopic Analysis

The dihydro intermediate shows 1H^1H-NMR peaks at δ\delta 4.25 (m, 2H) for the CH2_2 group and δ\delta 6.85–7.20 ppm for aromatic protons. Post-oxidation, the dione’s 13C^{13}C-NMR confirms loss of dihydro signals and appearance of carbonyl carbons at δ\delta 170.1 ppm.

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

Method Yield Steps Reagents Scalability
Urea Cyclization91%3Water, KOCN, NaOHIndustrial (1 kg)
Halogenation-Hydrolysis68%2POCl3_3, NaOHLab-scale
Microwave Oxidation43%4AcOH, HCOOH, KMnO4_4Lab-scale

The urea cyclization method outperforms others in yield and sustainability, though it requires specialized anthranilic acid precursors. The halogenation route, while efficient, generates hazardous waste. Microwave synthesis offers rapid kinetics but suffers from lower overall yield due to additional oxidation steps.

Industrial Applicability

The J-STAGE protocol’s water-based system and scalability make it ideal for pharmaceutical manufacturing. In contrast, the patent method’s use of POCl3_3 limits its adoption under green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline core and its substituents enable nucleophilic attacks at electrophilic positions:

Reaction Type Reagents/Conditions Product Key Observations
N-Alkylation Ethyl chloroacetate, K₂CO₃, DMF, RT1-(2-ethoxy-2-oxoethyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione Selective alkylation at N1-position; confirmed via NMR and mass spectrometry .
Hydrazinolysis Hydrazine hydrate, reflux in ethanol2,2′-(2,4-dioxoquinazoline-1,3-diyl)di(acetohydrazide) Forms hydrazide intermediates for further cyclocondensation reactions .

Cyclocondensation Reactions

The compound participates in cyclization to form fused heterocycles:

Reaction Type Reagents/Conditions Product Key Observations
With aldehydes Benzaldehyde, acetic acid, reflux(E/Z)-arylidene derivatives (e.g., 10a–c ) Forms Schiff bases; stereochemistry confirmed via NOESY .
With malonates Diethyl ethoxymethylenemalonate, refluxMalonate-fused quinazoline derivatives (e.g., 9a ) Enhances π-π stacking potential for biological target binding .

Oxidation-Reduction Reactions

The dimethoxyphenyl group and carbonyl moieties enable redox activity:

Reaction Type Reagents/Conditions Product Key Observations
Oxidation of methoxy H₂O₂, Fe²⁺, acidic conditionsDemethylation to catechol derivativesAlters solubility and bioavailability; monitored via HPLC.
Reduction of carbonyl NaBH₄, ethanolTetrahydroquinazoline analogsReduces ring strain but diminishes bioactivity.

Enzyme-Targeted Reactions (Biological Context)

In antimicrobial applications, the compound interacts with bacterial enzymes:

Target Enzyme Interaction Mechanism Outcome Supporting Data
DNA gyrase Competitive inhibition at ATP-binding pocket via H-bonding with Ser84 and Asp88 Disrupts DNA supercoilingMIC values: 2–8 µg/mL against S. aureus .
Topoisomerase IV Stabilizes enzyme-DNA cleavage complex via π-stacking with quinazoline core Blocks DNA replicationIC₅₀: 1.5 µM (vs. 0.8 µM for ciprofloxacin) .

Spectroscopic Monitoring of Reactions

Key techniques for tracking reaction progress and purity:

Technique Application Example Data
¹H/¹³C NMR Confirms N-alkylation and hydrazide formation δ 4.25 (s, 2H, CH₂), δ 163.2 (C=O)
HPLC Quantifies demethylation products (>95% purity)Retention time: 8.2 min
Mass Spectrometry Validates molecular weight of malonate derivatives (e.g., 9a : m/z 458.2 [M+H]⁺)

Structural Influence on Reactivity

  • Quinazoline core : The electron-deficient C2 and C4 positions facilitate nucleophilic substitutions .

  • Dimethoxyphenyl group : Electron-donating methoxy groups enhance electrophilic aromatic substitution at the para position.

  • Carbonyl groups : Participate in hydrogen bonding with biological targets, reducing reactivity toward hydrolysis.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of quinazoline compounds, including 3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, exhibit significant antibacterial activity. For instance:

  • Mechanism of Action : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial enzymes in bacterial DNA replication. This mechanism helps combat bacterial resistance by targeting essential processes in bacterial cells .
  • Efficacy : Studies have demonstrated that certain derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, some compounds exhibited inhibition zones comparable to standard antibiotics like ampicillin .

Anticancer Activity

The quinazoline scaffold is well-known for its anticancer potential:

  • Cell Line Studies : Compounds similar to this compound have been evaluated against various cancer cell lines. Results indicate that these compounds can induce apoptosis and inhibit cell proliferation through various pathways.
  • Targeting Specific Enzymes : The compound may inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, and quinazoline derivatives are being explored for their anti-inflammatory properties:

  • Experimental Models : In vivo studies have shown that certain derivatives can significantly reduce edema in animal models of inflammation . This suggests potential therapeutic applications for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Quinazoline Core : Starting from anthranilic acid or related precursors.
  • Introduction of Substituents : Employing methods such as N-alkylation or coupling reactions to attach the 3,4-dimethoxyphenyl group.

Optimizing these synthetic routes can enhance yield and purity for potential industrial applications.

Antibacterial Activity Case Study

A study conducted on a series of quinazoline derivatives revealed that specific modifications to the structure significantly enhanced antibacterial activity against resistant strains of bacteria. Compounds exhibiting potent activity were identified through agar diffusion methods and showed promising results in comparison to established antibiotics .

Anticancer Activity Case Study

In another investigation focusing on the anticancer properties of quinazoline derivatives, researchers synthesized several analogs and tested them against various cancer cell lines. The most active compounds demonstrated significant cytotoxic effects and were found to induce apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Key Insights :

  • The 3,4-dimethoxyphenyl group enhances lipophilicity compared to the unsubstituted phenyl group in 3-phenylquinazoline-2,4-dione .
  • Polar substituents, such as the dihydroxypropyl group, increase aqueous solubility but may reduce cell permeability .

Key Insights :

  • Dual kinase inhibition (e.g., c-Met and VEGFR-2) is observed in derivatives with bulky 3-position substituents, suggesting that steric and electronic properties are critical for multitarget engagement .
  • The 3,4-dimethoxyphenyl group’s electron-donating effects may enhance interactions with kinase ATP-binding pockets, analogous to methoxy-substituted kinase inhibitors .

Key Insights :

  • The target compound’s synthesis is less scalable than click chemistry-based routes (e.g., ), but it avoids handling explosive intermediates like organic azides.
  • Hydrophilic derivatives (e.g., dihydroxypropyl) require careful recrystallization to isolate pure products .

Biological Activity

3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including antitumor, antimicrobial, and antioxidant properties.

  • Molecular Formula : C₁₆H₁₂N₂O₃
  • Molecular Weight : 280.28 g/mol
  • CAS Number : 1105220-88-9

Antitumor Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that various quinazoline-2,4(1H,3H)-diones inhibited the growth of multiple human tumor cell lines with varying degrees of potency. The average logGI50 values for several compounds were reported as follows:

CompoundAverage logGI50
60-6.1
65-6.13
69-6.44
72-6.39
86-6.45

These values suggest strong inhibitory effects on tumor cell proliferation, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been extensively studied. In one investigation, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated against various bacterial strains using the agar well diffusion method. The results indicated moderate to significant activity against both Gram-positive and Gram-negative bacteria.

Inhibition Zone Results

CompoundBacterial StrainInhibition Zone (mm)
13Staphylococcus aureus11
15Escherichia coli10
14aCandida albicans12
14bStaphylococcus aureus13

These findings suggest that certain derivatives may serve as effective alternatives to conventional antibiotics .

Antioxidant Activity

The antioxidant potential of quinazoline derivatives has been explored in various studies. The presence of specific substituents significantly influences the antioxidant activity. For instance, compounds with hydroxyl groups in conjunction with methoxy substituents exhibited enhanced antioxidant properties.

Antioxidant Evaluation Methods

  • CUPRAC Assay
  • ABTS Assay
  • DPPH Assay

The results indicated that derivatives with two hydroxyl groups positioned ortho to each other on the phenyl ring displayed superior metal-chelating abilities and antioxidant activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The presence of methoxy groups and the positioning of substituents have been shown to affect both antitumor and antimicrobial efficacy.

Key Findings

  • Substituents at the D3 position (7-position) are critical for optimal activity.
  • Methoxyl and piperazinyl substitutions at the D1 position (6-position) enhance biological activity.
  • Chlorophenethylureido groups at the D2 position (3-position) yield potent compounds .

Q & A

Q. What are the standard synthetic routes for 3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with substituted aldehydes or ketones. Key protocols include:
  • Acid/Base-Catalyzed Cyclization : Using acetic acid or HCl as catalysts under reflux conditions (60–100°C) for 6–12 hours .
  • Transition Metal Catalysis : Scandium triflate (Sc(OTf)₃) improves regioselectivity and reduces side products in quinazolinone synthesis .
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and enhances yield (up to 85%) compared to conventional heating .
    Critical Variables : Solvent polarity (e.g., ethanol vs. DMF), stoichiometry of 3,4-dimethoxyphenyl precursors, and temperature control to avoid decomposition.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at C3/C4 of the phenyl ring) and tautomeric forms (e.g., lactam-lactim equilibrium) .
  • X-ray Crystallography : Resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding in the solid state) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this quinazoline-dione derivative?

  • Methodological Answer :
  • Reaction Pathway Modeling : Density Functional Theory (DFT) calculates activation energies for key steps (e.g., cyclization barriers) to identify rate-limiting stages .
  • Solvent Effect Simulations : COSMO-RS models predict solvent polarity impacts on reaction kinetics and product stability .
  • Machine Learning (ML) : Train ML algorithms on existing quinazolinone datasets to recommend optimal catalysts (e.g., Sc(OTf)₃ vs. Fe₃O4@GO) and reaction times .

Q. How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions across studies (e.g., cell lines, dose ranges) using tools like RevMan or PRISMA guidelines. For example, IC₅₀ values may vary due to differences in MTT assay protocols .
  • Purity Validation : Use HPLC-MS to rule out impurities (>98% purity required for reproducible bioactivity) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy groups) to isolate pharmacophoric motifs responsible for specific activities .

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